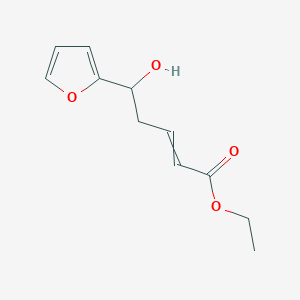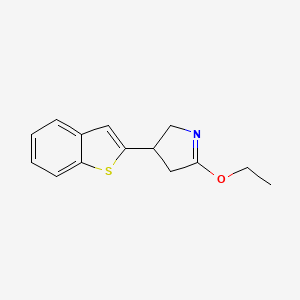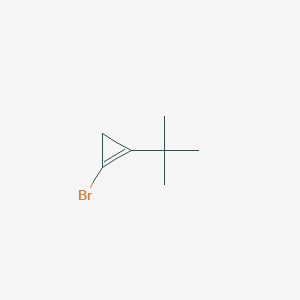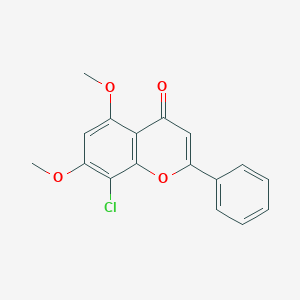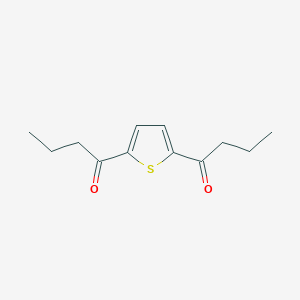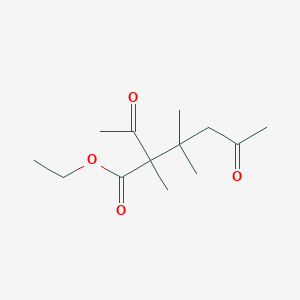![molecular formula C16H21NO2 B14400155 2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one CAS No. 89787-31-5](/img/structure/B14400155.png)
2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with an acetyl group and a dimethylamino group on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the Friedel-Crafts acylation of a dimethylamino-substituted benzene derivative with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the acetylated aromatic compound, which is then subjected to further reactions to introduce the cyclohexanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one involves its interaction with specific molecular targets. The acetyl and dimethylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclohexanone ring provides structural stability and can undergo further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylphenylcyclohexanone: Lacks the dimethylamino group, resulting in different reactivity and applications.
2-(Dimethylamino)phenylcyclohexanone:
Uniqueness
This detailed article provides a comprehensive overview of 2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89787-31-5 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
2-[5-acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H21NO2/c1-11(18)12-8-9-15(17(2)3)14(10-12)13-6-4-5-7-16(13)19/h8-10,13H,4-7H2,1-3H3 |
Clé InChI |
IXRCTXPSQDJHIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)N(C)C)C2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
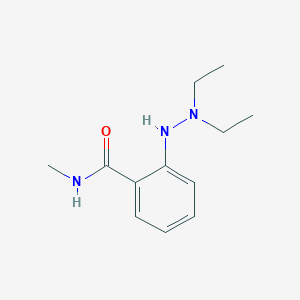
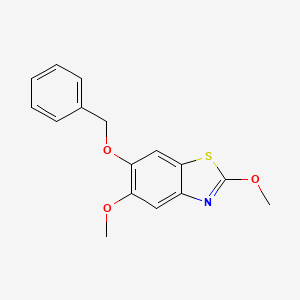

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

